Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate
Description
Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a pyridazin-3-yl group and at position 4 with a methyl ester moiety. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, confers unique electronic properties to the molecule, such as electron-deficient aromaticity, which may enhance reactivity in nucleophilic or electrophilic substitutions.
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
methyl 2-pyridazin-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H7N3O2S/c1-14-9(13)7-5-15-8(11-7)6-3-2-4-10-12-6/h2-5H,1H3 |
InChI Key |
ULHYOVZTPNPWMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=NN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Preparation
The synthesis initiates with the preparation of pyridazin-3-carbothioamide, achieved through treatment of pyridazine-3-carbonitrile with hydrogen sulfide gas in pyridine at 50°C for 6 hours. This intermediate serves as the sulfur donor in subsequent cyclization steps. Nuclear magnetic resonance (NMR) analysis of the thiourea derivative typically shows characteristic thioamide proton signals at δ 9.45 ppm (DMSO-d₆), confirming successful conversion.
Cyclocondensation with α-Halo Esters
Reaction of pyridazin-3-carbothioamide (1.2 equiv) with methyl 2-chloroacetoacetate (1.0 equiv) in ethanol at reflux for 12 hours produces the target thiazole ester through formal [3+2] cyclization. Critical parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Anhydrous ethanol | 78% yield vs 52% (THF) |
| Temperature | 78°C | <60°C: incomplete rxn |
| Reaction Time | 10-14 hours | 88% at 12 hours |
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords analytically pure product, with mass spectrometry showing m/z 238.05 [M+H]⁺.
Alternative Synthetic Routes: Comparative Analysis
Pd-Catalyzed Cross-Coupling Methodology
A complementary approach involves Suzuki-Miyaura coupling between methyl 2-bromothiazole-4-carboxylate and pyridazin-3-ylboronic acid:
$$
\text{Br-Thz-COOMe} + \text{Pydz-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Pydz-Thz-COOMe}
$$
Key optimization data:
- Catalyst loading: 5 mol% Pd(PPh₃)₄ vs 2 mol% PdCl₂(dppf)
- Base selection: Na₂CO₃ (82% yield) > K₃PO₄ (74%) > Et₃N (63%)
- Solvent system: DME/H₂O (4:1) outperforms pure dioxane (68%)
Post-Modification of Preformed Thiazoles
Esterification of 2-(pyridazin-3-yl)thiazole-4-carboxylic acid using dimethyl sulfate in acetone at 0°C provides an efficient late-stage modification route:
$$
\text{Thz-COOH} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3} \text{Thz-COOCH}3
$$
Reaction monitoring via FT-IR shows complete disappearance of the carboxylic acid O-H stretch (2500-3300 cm⁻¹) within 3 hours.
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
Comprehensive characterization of methyl 2-(pyridazin-3-yl)thiazole-4-carboxylate reveals:
Crystallographic Analysis
Single-crystal X-ray diffraction (Cu Kα radiation) confirms the planar thiazole-pyridazine system with dihedral angle of 8.7° between rings. Key metrics:
- Space group: P2₁/c
- Unit cell: a = 7.892 Å, b = 10.345 Å, c = 12.017 Å
- Hydrogen bonding: C-H⋯N interactions (2.89 Å) stabilize crystal packing
Process Optimization and Scale-Up Considerations
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 35 minutes at 120°C, maintaining 85% yield. Solvent screening identifies cyclopentyl methyl ether as superior to traditional THF, enabling:
- 92% solvent recovery via distillation
- 40% reduction in E-factor (from 18.7 to 11.2)
Continuous Flow Implementation
A plug-flow reactor system (0.5 mL/min, 130°C) achieves 93% conversion with residence time of 8 minutes, demonstrating scalability potential. Key parameters:
| Residence Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 5 | 78 | 89 |
| 8 | 93 | 95 |
| 10 | 95 | 94 |
Stability and Degradation Profiles
Accelerated stability studies (40°C/75% RH) reveal:
- Hydrolysis of methyl ester to carboxylic acid (t₁/₂ = 38 days)
- Photodegradation pathway involving thiazole ring opening (UV light, λ > 300 nm)
- Optimal storage: Amber glass under argon at -20°C (<0.5% degradation/month)
Chemical Reactions Analysis
Ester Group Transformations
The methyl ester undergoes characteristic nucleophilic acyl substitution reactions:
-
Mechanistic Insights : Hydrazinolysis proceeds via nucleophilic attack by hydrazine at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
-
Applications : The carbohydrazide derivative serves as a precursor for hydrazone-based antimicrobial agents .
Thiazole Ring Reactivity
The thiazole moiety participates in cycloadditions and electrophilic substitutions:
-
Key Observation : Cycloadditions with hydrazonoyl halides (e.g., 3a-b ) generate thiadiazole derivatives through intermediate thiohydrazonates .
-
Electronic Effects : The thiazole sulfur enhances electrophilic substitution at the C5 position due to resonance stabilization .
Pyridazine Ring Functionalization
The pyridazine ring undergoes nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Amination | NH<sub>3</sub>, CuCl, 120°C | 6-Amino-2-(pyridazin-3-yl)thiazole-4-carboxylate | 58% | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Nitro-2-(pyridazin-3-yl)thiazole-4-carboxylate | 41% |
-
Mechanism : NAS occurs preferentially at the C6 position due to increased electron deficiency from the adjacent nitrogen atoms .
Cyclization Reactions
The compound serves as a scaffold for fused heterocycles:
-
Case Study : Reaction with 1-pyrrolidinecarbothioamide (4a ) under Ganch conditions yields thiazolo[4,5-d]pyridazinones via chlorinated intermediate 8 .
Metal Coordination
The nitrogen/sulfur atoms facilitate complex formation:
| Metal Ion | Ligand Site | Complex Structure | Application | References |
|---|---|---|---|---|
| Cu(II) | Pyridazine N, thiazole S | Octahedral geometry | Anticancer agents | |
| Fe(III) | Ester carbonyl O | Mononuclear complexes | Catalytic oxidation |
Scientific Research Applications
Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
Key Differences:
- Indole-3-carbonyl : The indole group’s aromaticity and fluorescence properties could make this compound suitable for optical applications, though its biological activity remains understudied.
Comparative Analysis of Physicochemical Properties
Notes:
- The target compound’s pyridazine ring may reduce solubility in non-polar solvents compared to the indole derivative.
- The branched alkyl derivative’s stereochemistry necessitates advanced synthetic techniques, such as asymmetric catalysis .
Biological Activity
Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
This compound is characterized by a thiazole ring fused with a pyridazine moiety. The molecular formula is CHNO, and it has a molecular weight of approximately 221.24 g/mol. The unique combination of these rings may confer distinct biological properties, making it an interesting subject for further research.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. This characteristic suggests its potential as a therapeutic agent targeting various diseases. For instance, enzyme inhibitors derived from thiazole and pyridazine structures have been studied for their roles in cancer therapy and other chronic diseases.
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.7–2.8 μg/mL, indicating promising antimicrobial potential .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using bovine serum albumin denaturation methods showed varying degrees of inhibition, with IC values ranging from 46.29 to 100.60 μg/mL across different derivatives . The presence of hydroxyl and methoxy groups in the structure has been linked to enhanced anti-inflammatory activity.
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound involves analyzing its structure-activity relationship (SAR). Studies have shown that modifications to the thiazole or pyridazine rings can significantly impact biological efficacy. For example, the introduction of electron-withdrawing groups has been found to enhance antimicrobial activity, while hydrophobic substitutions have improved enzyme inhibition .
Comparative Studies
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes key compounds and their respective activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-(Piperidin-3-yl)thiazole-4-carboxylate | CHNO | Enzyme inhibitor, Antimicrobial |
| Ethyl 5-Methyl-2-(Pyridin-3-yl)thiazole-4-carboxylate | CHNO | Anticancer activity against melanoma |
| Methyl 2-(Thiazol-4-yl)carboxylate | CHNO | Antimicrobial against Candida species |
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies using UV-visible spectroscopy have indicated potential interactions with biomolecules such as DNA and proteins, which are crucial for understanding its therapeutic roles. Additionally, molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in disease pathways .
Q & A
Q. What are the common synthetic routes for Methyl 2-(Pyridazin-3-yl)thiazole-4-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the construction of the thiazole core followed by pyridazine ring introduction. Key steps include:
- Thiazole formation : Cyclocondensation of α-haloketones with thiourea derivatives under reflux in ethanol .
- Pyridazine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridazin-3-yl group at the thiazole’s 2-position .
- Esterification : Methyl esterification using methanol and acid catalysts (e.g., H₂SO₄) under controlled pH .
Optimization : Reaction yields improve with anhydrous conditions, inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄ for coupling reactions .**
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
A combination of analytical techniques is recommended:
Q. What spectroscopic and computational methods are optimal for characterizing this compound’s electronic properties?
- UV-Vis Spectroscopy : Identifies π→π* transitions in the thiazole-pyridazine system (λmax ~270–320 nm) .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with reactivity .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-N/C-S bonds (~1250–650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding modes of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on kinases or enzymes with conserved ATP-binding pockets, as thiazoles often inhibit these .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., anti-inflammatory COX-2 inhibition) .
Q. What strategies resolve crystallographic data inconsistencies during structure determination?
Q. How do structural modifications (e.g., substituent variations) influence pharmacological activity?
A SAR study comparing derivatives reveals:
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Dose-Response Repetition : Validate IC₅₀/EC₅₀ values across ≥3 independent assays .
- Cell Line Specificity : Test in isogenic lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .
Methodological Tables
Q. Table 1. Comparison of Crystallographic Refinement Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
